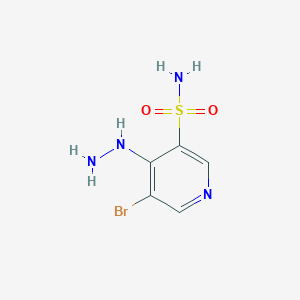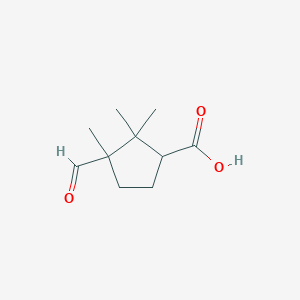![molecular formula C9H12F3N3O2 B13003047 (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a trifluoromethyl group, a methoxyimino group, and a diazaspirooctane core, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the diazaspirooctane core: This can be achieved through the rearrangement of azabicyclo derivatives under specific conditions, such as Mitsunobu conditions or using sulfonyl chloride and a base.
Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents under controlled conditions.
Addition of the methoxyimino group: This can be done through the reaction of the intermediate compound with methoxyamine under suitable conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The trifluoromethyl and methoxyimino groups can participate in substitution reactions under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group and the diazaspirooctane core play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure and are also studied for their pharmacological potential.
Thiazole derivatives: These compounds contain a different heterocyclic core but are also known for their broad applications in medicinal chemistry.
Pyrazolo derivatives: These compounds have a different core structure but are similarly explored for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its spirocyclic structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12F3N3O2 |
|---|---|
Peso molecular |
251.21 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[(5Z)-5-methoxyimino-2,7-diazaspiro[3.4]octan-2-yl]ethanone |
InChI |
InChI=1S/C9H12F3N3O2/c1-17-14-6-2-13-3-8(6)4-15(5-8)7(16)9(10,11)12/h13H,2-5H2,1H3/b14-6+ |
Clave InChI |
YJKKLZAXLFYMKR-MKMNVTDBSA-N |
SMILES isomérico |
CO/N=C/1\CNCC12CN(C2)C(=O)C(F)(F)F |
SMILES canónico |
CON=C1CNCC12CN(C2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


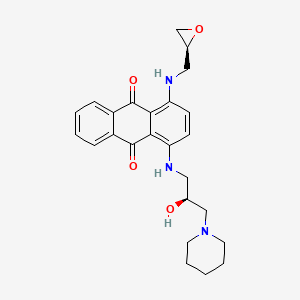
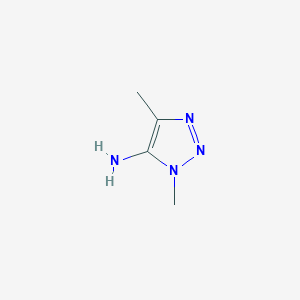
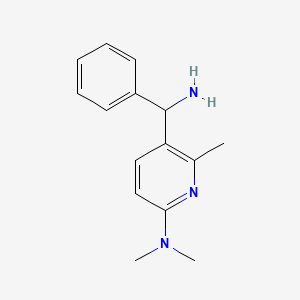
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13003002.png)

![tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13003010.png)
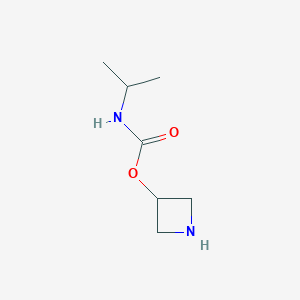
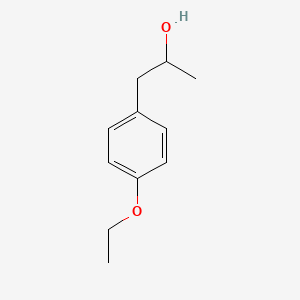
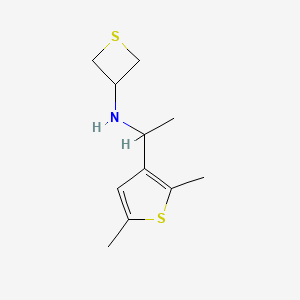
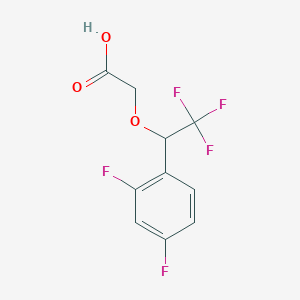
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
